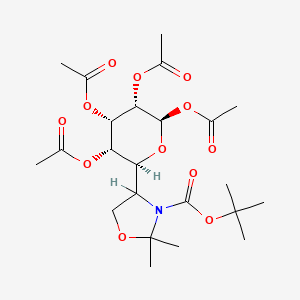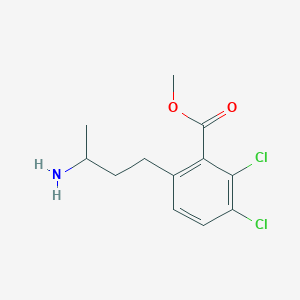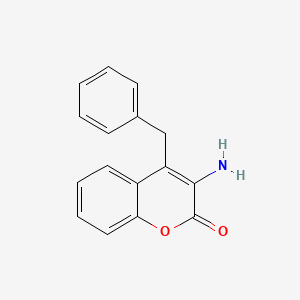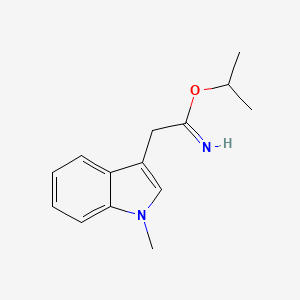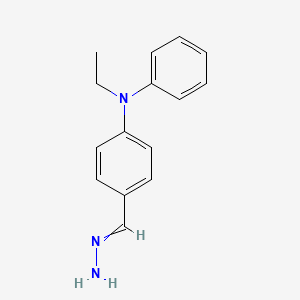
N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an ethyl group, a hydrazinylidenemethyl group, and a phenyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline typically involves the condensation of N-ethyl-N-phenylaniline with hydrazine derivatives. One common method is the reaction of N-ethyl-N-phenylaniline with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-4-(hydrazinylidenemethyl)-N-phenylaniline
- N-Ethyl-4-(hydrazinylidenemethyl)-N-toluidine
- N-Ethyl-4-(hydrazinylidenemethyl)-N-anisidine
Uniqueness
N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. The hydrazinylidenemethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
139554-40-8 |
|---|---|
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
N-ethyl-4-methanehydrazonoyl-N-phenylaniline |
InChI |
InChI=1S/C15H17N3/c1-2-18(14-6-4-3-5-7-14)15-10-8-13(9-11-15)12-17-16/h3-12H,2,16H2,1H3 |
Clave InChI |
AJPIMVQWROSZDE-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


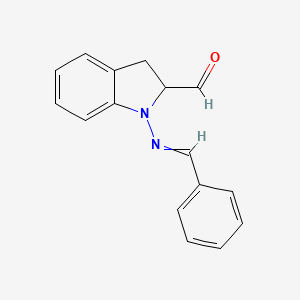
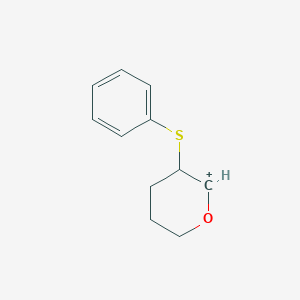
![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
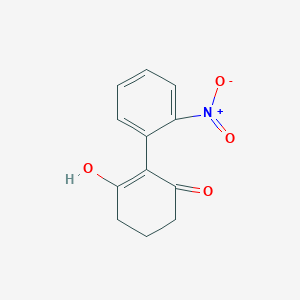

![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)

![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
